molecular formula C15H24O7S B13433539 (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B13433539
M. Wt: 348.4 g/mol
InChI Key: KLRUSSWZRFBVFQ-JHJVBQTASA-N
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Description

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps. One common route includes the formation of the benzo[d][1,3]dioxole core followed by the introduction of the ethyl and diethyl groups. The methylsulfonyl group is then added through a sulfonation reaction. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Key pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.

Properties

Molecular Formula

C15H24O7S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,4,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C15H24O7S/c1-5-15(6-2)20-11-8-10(14(16)19-7-3)9-12(13(11)21-15)22-23(4,17)18/h9,11-13H,5-8H2,1-4H3/t11-,12-,13-/m1/s1

InChI Key

KLRUSSWZRFBVFQ-JHJVBQTASA-N

Isomeric SMILES

CCC1(O[C@@H]2CC(=C[C@H]([C@@H]2O1)OS(=O)(=O)C)C(=O)OCC)CC

Canonical SMILES

CCC1(OC2CC(=CC(C2O1)OS(=O)(=O)C)C(=O)OCC)CC

Origin of Product

United States

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